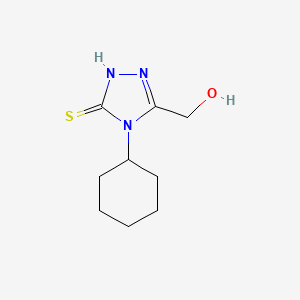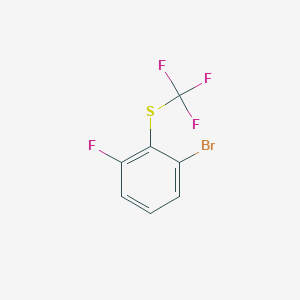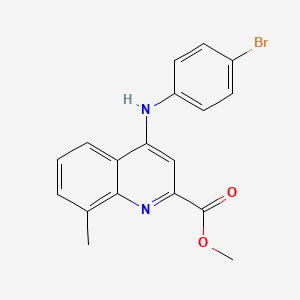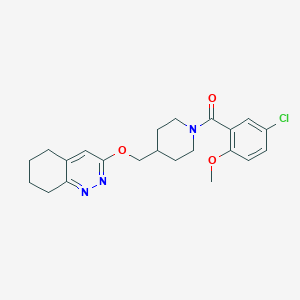
(4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol” is an organic compound . It has gained attention in scientific research for its potential applications in various fields.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, heterocyclic Schiff base ligands were synthesized by the condensation of 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol with salicylaldehyde derivatives in a 1:1 molar ratio .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated with the help of various spectral and physicochemical techniques . Spectroscopic data confirm the tridentate nature of ligands which coordinate to the metal via deprotonated oxygen, azomethine nitrogen, and thiol sulfur .Chemical Reactions Analysis
A novel coupling reaction of 4-amino-5-mercapto-3-substituted-1,2,4-triazoles to generate symmetrically substituted hydrazines was unexpectedly observed .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various techniques . For instance, FT-IR and NMR spectroscopy have been used to identify functional groups and elucidate the structure .Applications De Recherche Scientifique
Activités antifongiques
Le système cyclique du 1,2,4-triazole est reconnu pour ses propriétés antifongiques. Des chercheurs ont synthétisé des dérivés de ce composé et les ont testés pour leur activité antifongique. La concentration minimale inhibitrice (CMI) de ces dérivés a démontré des résultats prometteurs contre les champignons Gram-positifs et Gram-négatifs. Ces résultats mettent en évidence le potentiel de “(4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)méthanol” comme agent antifongique .
Propriétés anticancéreuses et anti-inflammatoires
En explorant les applications thérapeutiques des 1,2,4-triazoles, les scientifiques ont identifié des composés intégrant cette structure cyclique avec des activités anticancéreuses et anti-inflammatoires. Les dérivés du 1,2,4-triazole présentent un potentiel en tant qu'agents pour la gestion du cancer et des conditions inflammatoires .
Effets antioxydants
Les dérivés du 1,2,4-triazole substitués par des mercapto et des thione ont été étudiés en tant qu'agents antioxydants. Leur capacité à piéger les radicaux libres et à protéger les cellules des dommages oxydatifs en fait des candidats précieux pour des études plus approfondies .
Agents anti-VIH
Certains hétérocycles contenant la partie 1,2,4-triazole se sont avérés prometteurs en tant qu'agents anti-VIH puissants. Ces composés pourraient contribuer au développement de thérapies efficaces contre l'infection par le VIH .
Autres applications thérapeutiques
Divers médicaments intègrent le système cyclique du 1,2,4-triazole. Par exemple:
Synthèse et dérivés
Des chercheurs ont synthétisé de nouveaux dérivés de “this compound” en utilisant de l'acide dl-malique sous irradiation micro-ondes. Ces dérivés présentent des activités biologiques diverses, ce qui en fait des sujets intrigants pour des recherches plus approfondies .
En résumé, “this compound” prometteur dans divers domaines thérapeutiques, des applications antifongiques aux effets anticancéreux et anti-inflammatoires potentiels. Sa structure unique en fait une cible passionnante pour les recherches et le développement de médicaments futurs . Si vous souhaitez des informations plus détaillées ou si vous avez des questions supplémentaires, n'hésitez pas à demander! 😊
Mécanisme D'action
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), can also vary greatly depending on the specific properties of the compound, such as its solubility, stability, and molecular size. These factors can influence how well the compound is absorbed into the body, how it is distributed to different tissues, how it is metabolized by the body, and how quickly it is excreted .
The action of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .
Orientations Futures
The future directions of research on this compound could involve further exploration of its potential applications in various fields, including its antiproliferative and antioxidant activities . Additionally, more studies could be conducted to further understand its mechanism of action and to optimize its synthesis process .
Propriétés
IUPAC Name |
4-cyclohexyl-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c13-6-8-10-11-9(14)12(8)7-4-2-1-3-5-7/h7,13H,1-6H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYBVRGNLVCCGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]piperidin-2-one](/img/structure/B2574587.png)

![2,5-dichloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2574591.png)
![4-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-1-thia-4-azaspiro[5.5]undecane](/img/structure/B2574592.png)

![2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2574595.png)
![N-[[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methyl]-2-chloroacetamide](/img/structure/B2574597.png)
![(E)-4-(Dimethylamino)-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)but-2-enamide](/img/structure/B2574598.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2574601.png)


![5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B2574605.png)
![2-[3-(3-Fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2574606.png)